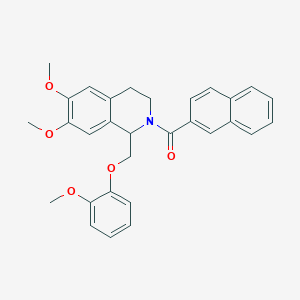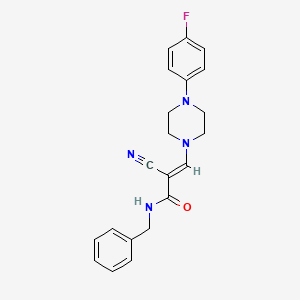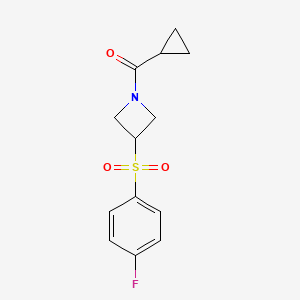
(S)-alpha-(2-naphthalenylmethyl)-proline-HCl
Übersicht
Beschreibung
“α-Methyl-2-naphthalenemethanol” is a chemical compound with the formula C12H12O . It has a molecular weight of 172.2231 . It is also known by other names such as “1-(2-Naphthyl)ethanol”, “Methyl 2-naphtylcarbinol”, “β-Naphthyl methyl carbinol”, “2-Naphthalenemethanol, α-methyl-”, “1-(Naphthalen-2-yl)ethanol”, and "α-methylnaphthalene-2-methanol" .
Molecular Structure Analysis
The IUPAC Standard InChI for “α-Methyl-2-naphthalenemethanol” isInChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 . Physical And Chemical Properties Analysis
The density of “2-(2,3-Dihydro-2-naphthalenylmethyl)naphthalene” is 1.1±0.1 g/cm3 . Its boiling point is 508.2±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 74.9±0.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
(S)-alpha-(2-naphthalenylmethyl)-proline-HCl and its derivatives have been explored for their catalytic properties in asymmetric synthesis. For instance, a novel proline derivative was found to efficiently catalyze asymmetric aldol reactions of various benzaldehydes with acetone, yielding aldol adducts with high enantiomeric excesses (Shen et al., 2005).
Synthesis of Conformationally Constrained Cyclic alpha-Amino Acid Derivatives
This compound has facilitated the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, demonstrating its utility in the preparation of electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).
Broad-Spectrum Antiherpes Activities
A related naphthalene carboxamide compound was identified as a potent inhibitor of herpesviruses, including human cytomegalovirus and herpes simplex virus, showcasing the potential of naphthalene derivatives in antiviral research (Oien et al., 2002).
Improvement of Synthetic Routes
Research aimed at improving the synthetic route of 4-amino-1-naphthalene carbonitrile, an important intermediate, demonstrated that using L-proline as a catalyst could significantly enhance efficiency and reduce environmental impact (Yu, 2012).
Protein Folding
Proline, including its naphthalene-substituted derivatives, plays a crucial role in preventing protein aggregation during folding processes, acting as a chaperone and highlighting its importance in biochemical and pharmaceutical research (Kumat et al., 1998).
Hydrogen Bonding and Photophysical Studies
Studies on compounds with naphthalene derivatives have shed light on the role of hydrogen bonding in their photophysical behaviors, contributing to our understanding of their interactions with other molecules and potential applications in designing fluorescent probes and sensors (Foti et al., 2002).
Safety and Hazards
For “Bis(2-naphthalenylMethyl)aMine”, if inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Wirkmechanismus
Mode of Action
It is known that the compound forms complexes and multimers with methyl lactate . This interaction could potentially lead to changes in the target molecules, affecting their function and resulting in the observed biological effects.
Biochemical Pathways
A study has shown that the compound can rapidly release hno via a mechanism involving solvent-assisted excited-state proton transfer (espt) upon light excitation . This suggests that the compound may be involved in pathways related to photoactivation and proton transfer.
Result of Action
The compound’s ability to rapidly release hno upon light excitation suggests that it may have potential applications in photoactivatable therapies.
Eigenschaften
IUPAC Name |
(2S)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12;/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19);1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGINNJMRTZOI-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987384 | |
| Record name | 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(2-naphthalenylmethyl)-proline-HCl | |
CAS RN |
679796-43-1 | |
| Record name | 2-[(Naphthalen-2-yl)methyl]proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide](/img/structure/B2920745.png)

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)
![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)
![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)
![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)


![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)